1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one 1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 847396-60-5
VCID: VC4713160
InChI: InChI=1S/C27H27N3O2/c31-26-18-22(20-29(26)19-21-10-3-1-4-11-21)27-28-24-14-7-8-15-25(24)30(27)16-9-17-32-23-12-5-2-6-13-23/h1-8,10-15,22H,9,16-20H2
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Molecular Formula: C27H27N3O2
Molecular Weight: 425.532

1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

CAS No.: 847396-60-5

Cat. No.: VC4713160

Molecular Formula: C27H27N3O2

Molecular Weight: 425.532

* For research use only. Not for human or veterinary use.

1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one - 847396-60-5

Specification

CAS No. 847396-60-5
Molecular Formula C27H27N3O2
Molecular Weight 425.532
IUPAC Name 1-benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C27H27N3O2/c31-26-18-22(20-29(26)19-21-10-3-1-4-11-21)27-28-24-14-7-8-15-25(24)30(27)16-9-17-32-23-12-5-2-6-13-23/h1-8,10-15,22H,9,16-20H2
Standard InChI Key AMCZVKKROKBONS-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5

Introduction

1-Benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound belonging to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with various functional groups, including a benzodiazole moiety and a phenoxypropyl substituent. This compound has been synthesized and studied in various research contexts, showing promise in biological applications due to its structural components.

Synthesis Methods

The synthesis of 1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves several key steps:

  • Construction of the Benzodiazole Framework: This often requires the use of known synthetic methodologies.

  • Attachment of the Phenoxypropyl Substituent: This step may involve alkylation reactions.

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.

Reagents commonly used include sodium metabisulfite for oxidation reactions, and solvents like ethanol or dimethyl sulfoxide for reaction media. Reaction conditions are optimized for yield and purity, often involving reflux or controlled temperature settings.

Synthesis Overview Table

StepDescriptionReagents/Conditions
1Benzodiazole framework constructionKnown synthetic methodologies
2Phenoxypropyl substituent attachmentAlkylation reagents
3Pyrrolidine ring formationCyclization conditions

Chemical Reactions and Mechanisms

1-Benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The mechanism of action for this compound is not fully elucidated but may involve interactions at biological targets influenced by its structural components.

Types of Chemical Reactions

  • Oxidation: Using agents like hydrogen peroxide.

  • Reduction: Using reducing agents such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions, particularly at the benzodiazole ring.

Biological Activity Table

ApplicationPotential Use
Medicinal ChemistryBiological activity due to structural components
Therapeutic PotentialRequires further biological assays

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